1-(1,3-diphenyl-1H-pyrazole-4-carbothioyl)piperidine

Description

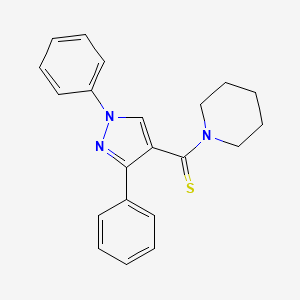

Structure

3D Structure

Properties

IUPAC Name |

(1,3-diphenylpyrazol-4-yl)-piperidin-1-ylmethanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3S/c25-21(23-14-8-3-9-15-23)19-16-24(18-12-6-2-7-13-18)22-20(19)17-10-4-1-5-11-17/h1-2,4-7,10-13,16H,3,8-9,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGHSKLJYMZVMHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=S)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1,3-diphenyl-1H-pyrazole-4-carbothioyl)piperidine typically involves multi-step organic reactions. One common method includes the condensation of pyrazole-4-aldehydes with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then dehydrated using a catalytic amount of orthophosphoric acid to yield the desired pyrazole-4-carbonitrile . The reaction conditions are optimized to achieve high yields and purity, making the process efficient and scalable for industrial production.

Chemical Reactions Analysis

1-(1,3-Diphenyl-1H-pyrazole-4-carbothioyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioyl group to a thiol or other reduced forms.

Substitution: The phenyl groups on the pyrazole ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Structural Representation

The compound's structure can be visualized in 2D and 3D formats, highlighting the piperidine ring linked to a pyrazole derivative. This structural configuration is crucial for its biological activity.

Applications in Scientific Research

1-(1,3-diphenyl-1H-pyrazole-4-carbothioyl)piperidine has several notable applications in scientific research:

Medicinal Chemistry

Research indicates that this compound exhibits significant pharmacological potential. Its structure allows it to interact with various biological targets, making it a candidate for drug development. Key areas of focus include:

- Antitumor Activity : Studies have shown that derivatives of pyrazole compounds can inhibit tumor growth by targeting specific cancer cell lines. For instance, the synthesis of related compounds has demonstrated promising antitumor effects in vitro .

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases. Its mechanism of action may involve the inhibition of pro-inflammatory cytokines .

Synthetic Applications

The synthesis of this compound typically involves several key reactions:

- Starting Materials : The synthesis often begins with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

- Reagents : Thiol derivatives are commonly used under reflux conditions to yield the desired carbothioyl derivative.

- Solvents : Ethanol or methanol is typically employed as a solvent during the reaction process.

Biological Evaluations

Biological evaluations have focused on understanding the compound's interaction with various enzymes and receptors:

- Mechanisms of Action : The compound's reactivity is influenced by electron-donating groups on the pyrazole ring, which stabilize intermediates during reactions .

- Thermal Stability and Solubility Tests : These analyses are critical for determining practical applications in pharmaceutical formulations.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antitumor | Inhibitory effects on cancer cell lines | |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Antimicrobial | Potential efficacy against various pathogens |

Table 2: Synthesis Method Overview

| Step | Description |

|---|---|

| Starting Material | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde |

| Reagents | Thiol derivatives |

| Solvents | Ethanol or methanol |

| Conditions | Reflux |

Case Study 1: Antitumor Activity Evaluation

A study conducted by Amer et al. explored the synthesis and biological evaluation of various pyrazole derivatives, including this compound. The researchers reported significant antitumor activity against specific cancer cell lines, indicating the compound's potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanism Analysis

Research focused on the anti-inflammatory properties of pyrazole derivatives revealed that compounds similar to this compound can inhibit pro-inflammatory cytokine production. This study provides insights into how such compounds could be utilized in therapeutic applications for inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(1,3-diphenyl-1H-pyrazole-4-carbothioyl)piperidine involves its interaction with specific molecular targets. The carbothioyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Features

The compound’s distinctiveness lies in its 1,3-diphenylpyrazole-carbothioyl-piperidine architecture. Key comparison points with analogs include:

Comparative Analysis of Key Compounds

Functional Group Impact

Pharmacophore and Docking Considerations

- highlights that substituents on piperidine influence binding orientation in sigma-1 receptor (S1R) ligands. Larger hydrophobic groups (e.g., 3-phenylbutyl) shift the piperidine toward helices α4/α5, maintaining salt bridges with Glu172 . The target compound’s diphenylpyrazole may occupy a larger hydrophobic cavity, similar to high-RMSD analogs in Table 2 of .

Biological Activity

1-(1,3-diphenyl-1H-pyrazole-4-carbothioyl)piperidine is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic potentials of this compound, drawing from diverse research studies and findings.

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-diphenyl-1H-pyrazole derivatives with piperidine and carbothioic acid derivatives. Various methodologies have been employed to optimize yields and purity. For instance, Amer et al. (2018) discussed the synthesis of related pyrazole derivatives and their subsequent biological evaluations, highlighting the importance of structural modifications in enhancing activity .

Antitumor Activity

Research indicates that derivatives of 1,3-diphenyl-1H-pyrazole exhibit significant antitumor properties. A study by Amer et al. demonstrated that certain synthesized pyrazoles showed promising antitumor activity against various cancer cell lines, including A375 and WM266.4, with IC50 values as low as 0.11 μM for some derivatives . The mechanism of action is thought to involve the inhibition of specific oncogenic pathways.

PPARγ Agonism

Another important aspect of the biological activity of pyrazole derivatives is their interaction with peroxisome proliferator-activated receptor gamma (PPARγ). Research has shown that certain 1,3-diphenyl-1H-pyrazole derivatives act as partial agonists at PPARγ, a receptor involved in glucose metabolism and fat cell differentiation. For example, SP3415 demonstrated nanomolar binding affinity and comparable activity to known PPARγ drugs like pioglitazone . This suggests potential applications in metabolic disorders such as diabetes.

Antimicrobial and Anti-inflammatory Properties

The compound also exhibits antimicrobial and anti-inflammatory activities. Pyrazole derivatives have been reported to inhibit cyclooxygenase-2 (COX-2), which is crucial in inflammatory processes . Additionally, several studies have indicated broad-spectrum antimicrobial effects against various pathogens.

Case Studies

Q & A

Q. What are the established synthetic methodologies for 1-(1,3-diphenyl-1H-pyrazole-4-carbothioyl)piperidine, and what are the critical reaction parameters?

The compound is synthesized via multi-step reactions, starting with the formation of the pyrazole core. For example, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde is prepared via Vilsmeier-Haack formylation, followed by thioacylation with piperidine derivatives under nucleophilic conditions. Critical parameters include:

- Temperature : 80–100°C for condensation steps.

- Solvents : DMF or dichloromethane for acylation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity. Variations in substituents (e.g., halogenation at phenyl rings) require adjusted stoichiometry of thiolating agents .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

- NMR Spectroscopy : NMR confirms piperidine protons (δ 1.5–3.5 ppm) and aromatic/pyrazole protons (δ 7.0–8.5 ppm). NMR identifies the thiocarbonyl (C=S) at ~200 ppm.

- FT-IR : Bands at ~1250 cm (C=S) and 1600–1650 cm (C=N/C=C).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular mass (e.g., m/z 387.1234 for CHNS).

- HPLC-PDA : Ensures >95% purity using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental biological activity data for analogs of this compound?

Discrepancies often stem from solvation effects or unmodeled conformational flexibility. Strategies include:

- Explicit Solvent MD Simulations : Run 50–100 ns trajectories to assess ligand-receptor stability.

- Free Energy Perturbation (FEP) : Quantifies binding affinity differences between analogs.

- Crystallographic Validation : Use SHELXL-refined co-crystal structures to verify binding poses. For unresolved targets, leverage homology modeling .

Q. What strategies optimize X-ray crystallography conditions for derivatives to achieve high-resolution data?

Optimization involves:

- Solvent Screening : Test ethanol, acetonitrile, or DMF/water mixtures via vapor diffusion.

- Temperature Gradients : Incubate at 4°C, 20°C, and 37°C to identify nucleation conditions.

- Additives : 0.1–1% MgCl or PEG 400 improves crystal packing.

- Data Collection : Use synchrotron radiation (λ = 0.9–1.0 Å) for small crystals. Refine with SHELXL-2018/3, applying TWIN commands for twinned data .

Q. How should structure-activity relationship (SAR) studies evaluate substituent effects on antimicrobial efficacy?

Design SAR studies with:

- Systematic Substituent Variation : Modify phenyl rings (–Cl, –OCH, –NO) and piperidine (N-methylation, ring expansion).

- Biological Assays : Determine MICs against S. aureus and E. coli via broth microdilution (CLSI guidelines).

- Physicochemical Profiling : Measure logP (shake-flask) and polar surface area (Schrödinger QikProp) to correlate properties with activity.

- Multivariate Regression : Identify key activity descriptors using partial least squares (PLS) .

Q. What methodological approaches identify synthetic byproducts during preparation?

Address byproducts via:

Q. How can computational modeling predict metabolic stability in preclinical development?

Approaches include:

- CYP450 Docking : Model interactions with CYP3A4/2D6 using AutoDock Vina.

- Metabolite Prediction : Simulate Phase I/II transformations (e.g., S-oxidation) via Schrödinger’s Metabolite.

- QM/MM Calculations : Calculate activation energies (B3LYP/6-31G*) for proposed pathways. Validate with human liver microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.